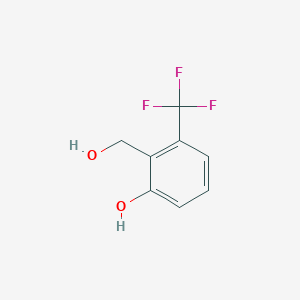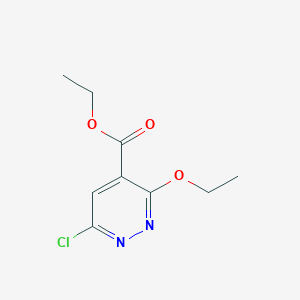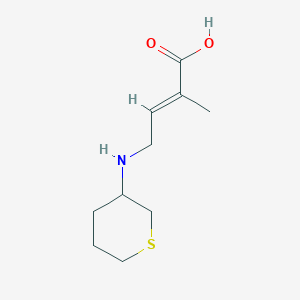
2-Methyl-4-((tetrahydro-2H-thiopyran-3-yl)amino)but-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-((tetrahydro-2H-thiopyran-3-yl)amino)but-2-enoic acid is an organic compound that features a unique combination of a thiopyran ring and an amino acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-((tetrahydro-2H-thiopyran-3-yl)amino)but-2-enoic acid typically involves the following steps:
Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through the cyclization of appropriate precursors, such as 3,3’-thiodipropanoates, using intramolecular Dieckmann condensation in the presence of sodium methoxide or sodium hydride.
Amino Acid Derivative Formation: The amino group is introduced by reacting the thiopyran derivative with an appropriate amine under controlled conditions.
Industrial Production Methods:
Types of Reactions:
Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid for sulfoxide formation.
Reduction: Lithium aluminum hydride for thiol formation.
Substitution: Halogenating agents for amino group substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Organic Synthesis: It can serve as a building block for synthesizing more complex molecules, especially those containing sulfur and nitrogen heterocycles.
Biological Studies: The compound can be used to study the effects of sulfur-containing heterocycles on biological systems.
Mecanismo De Acción
Comparación Con Compuestos Similares
Tetrahydro-4H-thiopyran-4-ones: These compounds share the thiopyran ring structure and have applications in synthesizing stable free radicals and other biologically active molecules.
4-Hydroxy-2-quinolones: These compounds have similar biological activities and are used in drug development.
Uniqueness: 2-Methyl-4-((tetrahydro-2H-thiopyran-3-yl)amino)but-2-enoic acid is unique due to its combination of a thiopyran ring and an amino acid derivative, which provides a distinct set of chemical and biological properties not commonly found in other compounds .
Propiedades
Fórmula molecular |
C10H17NO2S |
|---|---|
Peso molecular |
215.31 g/mol |
Nombre IUPAC |
(E)-2-methyl-4-(thian-3-ylamino)but-2-enoic acid |
InChI |
InChI=1S/C10H17NO2S/c1-8(10(12)13)4-5-11-9-3-2-6-14-7-9/h4,9,11H,2-3,5-7H2,1H3,(H,12,13)/b8-4+ |
Clave InChI |
LHQYXHSOWPDJTD-XBXARRHUSA-N |
SMILES isomérico |
C/C(=C\CNC1CCCSC1)/C(=O)O |
SMILES canónico |
CC(=CCNC1CCCSC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


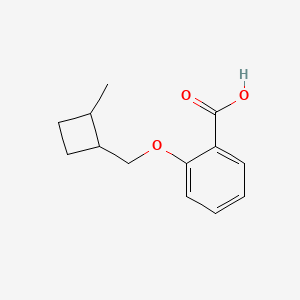
![rel-((1R,4R,6R)-2-Azabicyclo[2.2.1]heptan-6-yl)methanol](/img/structure/B15231358.png)
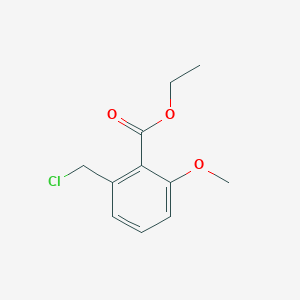

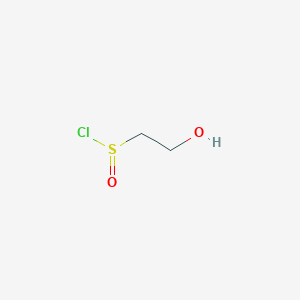
![6-Chloro-2-iodobenzo[d]thiazole](/img/structure/B15231385.png)
![4,6-dichloro-2,3-dimethyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B15231386.png)
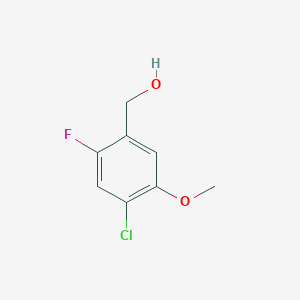
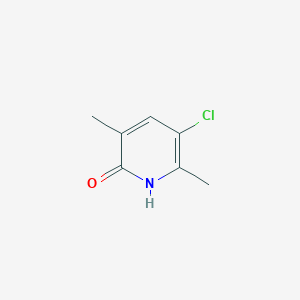
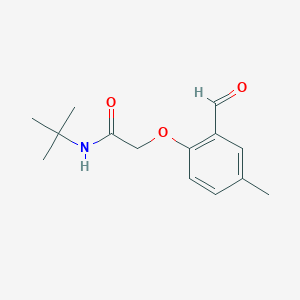
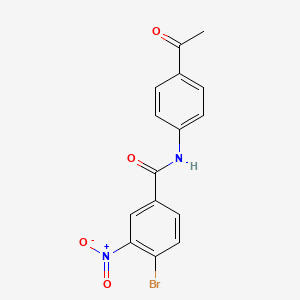
![(1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-trifluoromethylphenyl)phosphinophenyl]methanol](/img/structure/B15231420.png)
